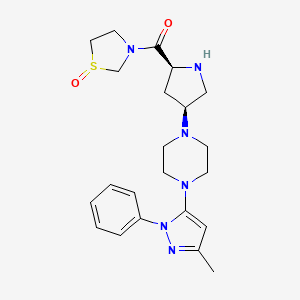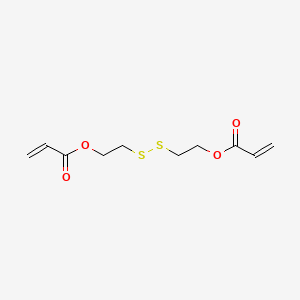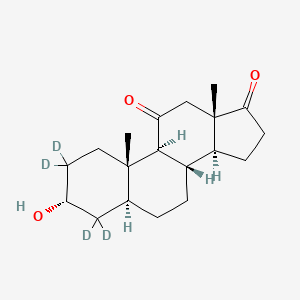
11-Oxo Androsterone-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxo Androsterone-d4 is a synthetic steroid compound with the molecular formula C19H24D4O3 and a molecular weight of 308.45 g/mol . It is a deuterated form of 11-Oxo Androsterone, where four hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo Androsterone-d4 typically involves the deuteration of 11-Oxo Androsterone. Deuteration is achieved by replacing hydrogen atoms with deuterium through chemical reactions involving deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-Oxo Androsterone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may yield less oxidized steroids.
Applications De Recherche Scientifique
11-Oxo Androsterone-d4 is used in various scientific research applications, including:
Biochemistry: Studying steroid metabolism and enzyme interactions.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of steroid compounds.
Medicine: Researching potential therapeutic applications and drug development.
Industry: Used as a reference standard in analytical chemistry and quality control
Mécanisme D'action
The mechanism of action of 11-Oxo Androsterone-d4 involves its interaction with steroid receptors and enzymes. It acts as a precursor to other steroid hormones and can be metabolized into active forms that exert biological effects. The molecular targets include androgen receptors and enzymes involved in steroidogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Ketotestosterone: Another deuterated steroid with similar applications in research.
11β-Hydroxyandrostenedione: A related compound with similar metabolic pathways.
Uniqueness
11-Oxo Androsterone-d4 is unique due to its deuterated nature, which provides advantages in research applications, such as improved stability and traceability in mass spectrometry analyses.
Propriétés
Formule moléculaire |
C19H28O3 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(3R,5S,8S,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,5,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1/i7D2,9D2 |
Clé InChI |
IUNYGQONJQTULL-AMIABXDKSA-N |
SMILES isomérique |
[2H]C1(C[C@]2([C@@H](CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
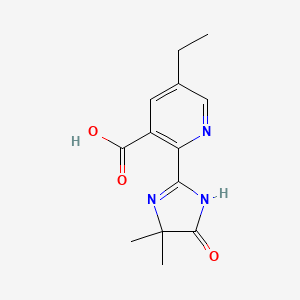
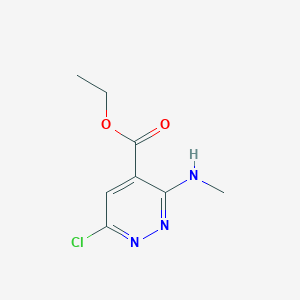
![2,3,9-Trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B13857127.png)
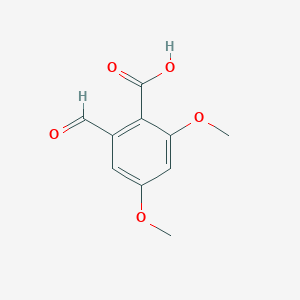
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
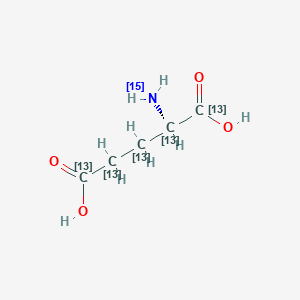
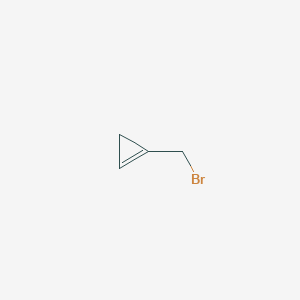
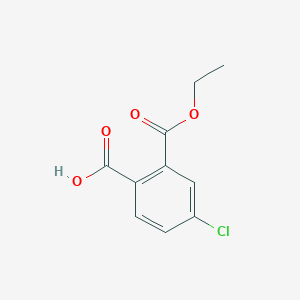
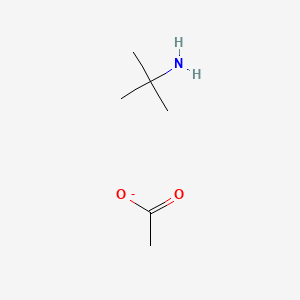
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
